

# (1-Methyl-1H-indazol-5-yl)methanamine chemical properties

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## Compound of Interest

Compound Name: (1-Methyl-1H-indazol-5-yl)methanamine

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An In-depth Technical Guide to **(1-Methyl-1H-indazol-5-yl)methanamine**: Properties, Synthesis, and Applications in Medicinal Chemistry

## Introduction

The indazole scaffold is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry. Its unique bicyclic system, composed of a fused benzene and pyrazole ring, imparts a favorable combination of rigidity, aromaticity, and hydrogen bonding capability, making it a cornerstone in the design of numerous biologically active compounds.<sup>[1][2]</sup> Indazole derivatives are integral to several FDA-approved drugs and are extensively explored for their therapeutic potential against a wide spectrum of diseases, including cancer, inflammation, and neurological disorders.<sup>[3][4]</sup>

**(1-Methyl-1H-indazol-5-yl)methanamine**, in particular, represents a highly valuable and versatile building block for drug discovery programs. The presence of a primary amine on the methanamine side chain provides a reactive handle for straightforward chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).<sup>[5]</sup> The methylation at the N1 position of the indazole ring is a critical feature, as it resolves the tautomeric ambiguity of the indazole core, ensuring consistent biological interactions and simplifying SAR interpretation.<sup>[1][6]</sup>

This technical guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **(1-Methyl-1H-indazol-5-yl)methanamine**, designed for

researchers, medicinal chemists, and drug development professionals.

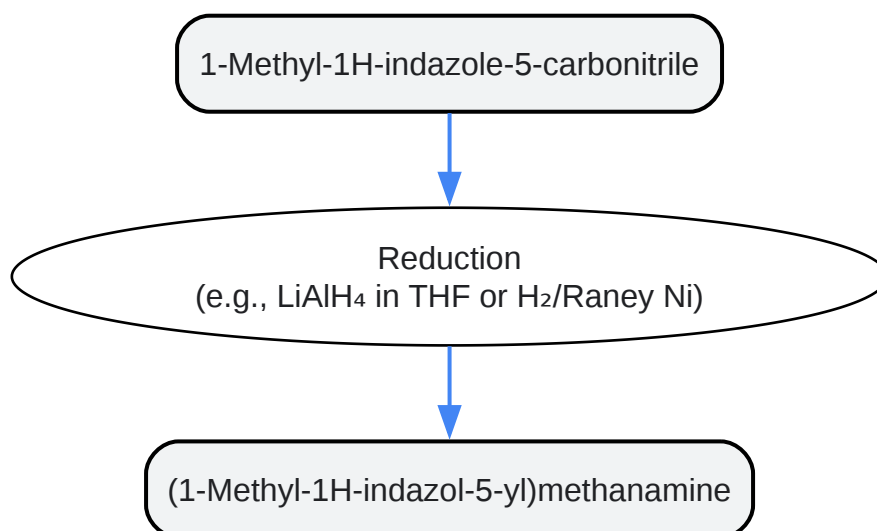
## Core Chemical and Physical Properties

**(1-Methyl-1H-indazol-5-yl)methanamine** is a solid at room temperature. Its core structure and key physicochemical properties are summarized below. These computed properties are essential for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

Property	Value	Source
CAS Number	267413-27-4	<a href="#">[5]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>9</sub> H <sub>11</sub> N <sub>3</sub>	<a href="#">[5]</a> <a href="#">[7]</a>
Molecular Weight	161.21 g/mol	<a href="#">[5]</a> <a href="#">[7]</a>
IUPAC Name	(1-methylindazol-5-yl)methanamine	<a href="#">[8]</a>
Topological Polar Surface Area (TPSA)	43.84 Å <sup>2</sup>	<a href="#">[9]</a>
Computed LogP	1.45	<a href="#">[9]</a>
Hydrogen Bond Donors	1	<a href="#">[9]</a>
Hydrogen Bond Acceptors	3	<a href="#">[9]</a>

## Synthesis and Purification

A robust and common synthetic route to **(1-Methyl-1H-indazol-5-yl)methanamine** involves the chemical reduction of the corresponding nitrile precursor, 1-methyl-1H-indazole-5-carbonitrile. This transformation is a cornerstone of amine synthesis due to its high efficiency and the relative accessibility of the nitrile starting material.



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Caption: Proposed synthesis of **(1-Methyl-1H-indazol-5-yl)methanamine**.

## Experimental Protocol: Reduction of 1-Methyl-1H-indazole-5-carbonitrile

This protocol describes a standard laboratory procedure for the reduction of a nitrile to a primary amine using lithium aluminum hydride (LiAlH<sub>4</sub>), a potent reducing agent suitable for this transformation.

Causality: LiAlH<sub>4</sub> is chosen for its high reactivity and effectiveness in reducing nitriles to primary amines without affecting the aromatic indazole core. Anhydrous conditions are critical as LiAlH<sub>4</sub> reacts violently with water. The reaction is quenched carefully with water and base to neutralize excess reagent and precipitate aluminum salts, which can then be easily filtered off.

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF).
- **Addition of Starting Material:** Dissolve 1-methyl-1H-indazole-5-carbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH<sub>4</sub> suspension at 0 °C (ice bath).
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC) or LC-MS until the starting material is consumed.

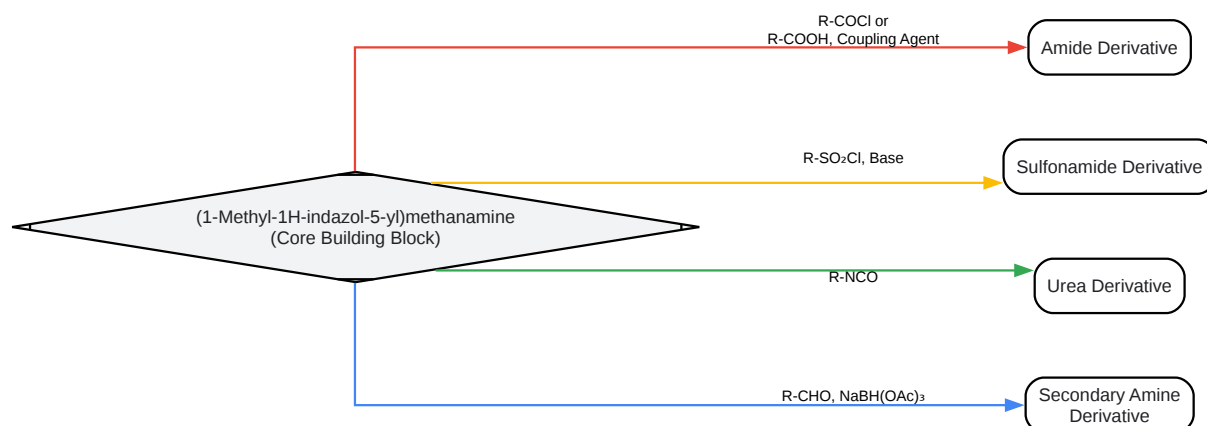
- Quenching: Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH<sub>4</sub> used in grams. This procedure (Fieser workup) is designed to produce a granular precipitate of aluminum salts.
- Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
- Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol (with 1% triethylamine to prevent the amine from streaking on the silica) to yield pure **(1-Methyl-1H-indazol-5-yl)methanamine**.

## Chemical Reactivity and Derivatization Potential

The synthetic utility of **(1-Methyl-1H-indazol-5-yl)methanamine** stems from the reactivity of its primary amine. This functional group serves as a versatile nucleophilic handle for constructing a diverse array of derivatives, which is fundamental for SAR studies in drug discovery.<sup>[5]</sup>

The amine can readily participate in several key reactions:

- Amidation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) yields stable amide derivatives.
- Sulfonamidation: Reaction with sulfonyl chlorides in the presence of a base produces sulfonamides.
- Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates affords ureas and thioureas, respectively.
- Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine, which is then reduced in situ (e.g., with NaBH(OAc)<sub>3</sub>) to furnish secondary or tertiary amines.



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Caption: Key derivatization pathways for SAR exploration.

## Applications in Drug Discovery and Medicinal Chemistry

The indazole nucleus is a well-established pharmacophore found in numerous marketed drugs, such as the anti-cancer kinase inhibitors Pazopanib and Niraparib.[1] This clinical validation underscores the importance of the indazole scaffold in modern drug design.

**(1-Methyl-1H-indazol-5-yl)methanamine** is a crucial intermediate for synthesizing novel compounds with therapeutic potential.[5] Its primary application lies in its role as a versatile building block for creating libraries of compounds for high-throughput screening. The amine functionality allows for the introduction of diverse chemical moieties, enabling chemists to fine-tune the pharmacological properties of the resulting molecules to enhance potency, selectivity, and ADME profiles.[5]

Key therapeutic areas where this building block is employed include:

- Oncology: Development of kinase inhibitors.[5][10]
- Inflammatory Diseases: Synthesis of selective enzyme inhibitors.[5]
- Neurological Disorders: Preparation of compounds targeting receptors and enzymes in the central nervous system.[5]

The indazole ring often acts as a bioisostere for the indole ring found in serotonin, leading to applications in developing agonists and antagonists for serotonin receptors.[11]

## Safety and Handling

**(1-Methyl-1H-indazol-5-yl)methanamine** is a chemical reagent that requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

GHS Pictogram	Signal Word	Hazard Statements
GHS07	Warning	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

(Data sourced from supplier safety information)[7]

## Conclusion

**(1-Methyl-1H-indazol-5-yl)methanamine** is a strategically important building block in medicinal chemistry. Its well-defined structure, featuring a fixed N1-methylated indazole core and a reactive primary amine, provides an ideal platform for the synthesis of novel, diverse, and targeted compound libraries. The established synthetic routes and predictable reactivity make it an invaluable tool for researchers aiming to develop next-generation therapeutics across multiple disease areas.

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